molecular formula C14H14N2O4 B15039376 N'-[(E)-(2,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide

N'-[(E)-(2,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide

Cat. No.: B15039376
M. Wt: 274.27 g/mol
InChI Key: OOKFYVNMXKQRKK-OQLLNIDSSA-N
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Description

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the C=N bond is adjacent to a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and furan-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the C=N bond to a C-N bond.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced hydrazone derivatives.

    Substitution: Substituted phenyl derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide involves its ability to form stable complexes with metal ions. This is due to the presence of the C=N bond and the hydrazide group, which can coordinate with metal ions. The compound’s biological activity is attributed to its interaction with specific molecular targets, such as enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide is unique due to its specific substitution pattern on the phenyl ring and the presence of the furan ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C14H14N2O4/c1-18-11-6-5-10(13(8-11)19-2)9-15-16-14(17)12-4-3-7-20-12/h3-9H,1-2H3,(H,16,17)/b15-9+

InChI Key

OOKFYVNMXKQRKK-OQLLNIDSSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=CO2)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=O)C2=CC=CO2)OC

Origin of Product

United States

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